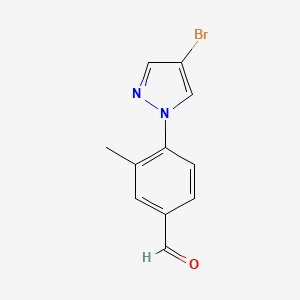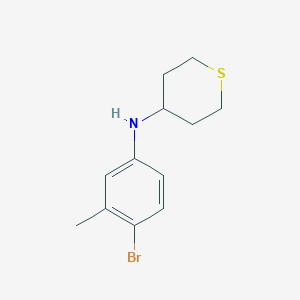
N-(4-bromo-3-methylphenyl)thian-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-3-methylphenyl)thian-4-amine: is an organic compound that belongs to the class of thian-4-amines It is characterized by the presence of a bromine atom at the 4-position and a methyl group at the 3-position on the phenyl ring, which is attached to a thian-4-amine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-3-methylphenyl)thian-4-amine typically involves the following steps:
Bromination: The starting material, 3-methylphenylamine, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.
Thian-4-amine Formation: The brominated intermediate is then reacted with a thian-4-amine precursor under suitable conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and specific solvents to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: N-(4-bromo-3-methylphenyl)thian-4-amine can undergo nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, potentially altering the functional groups attached to the phenyl ring or the thian-4-amine moiety.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve polar aprotic solvents and moderate temperatures.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Oxidation Products: Oxidation may yield compounds with additional oxygen-containing functional groups.
Reduction Products: Reduction can lead to the formation of amines or alcohols, depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: N-(4-bromo-3-methylphenyl)thian-4-amine can be used as a ligand in catalytic reactions, facilitating various organic transformations.
Material Science: The compound may be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or conductivity.
Biology and Medicine:
Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents, effective against a range of bacterial and fungal pathogens.
Anticancer Research: The compound and its derivatives are being investigated for their anticancer properties, particularly their ability to inhibit the growth of cancer cells.
Industry:
Pharmaceuticals: this compound can serve as an intermediate in the synthesis of various pharmaceutical compounds.
Agrochemicals: The compound may be used in the development of agrochemicals, such as pesticides or herbicides.
Wirkmechanismus
The mechanism of action of N-(4-bromo-3-methylphenyl)thian-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thian-4-amine moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalysis.
Vergleich Mit ähnlichen Verbindungen
N-(4-bromo-3-methylphenyl)thiazol-2-amine: This compound shares a similar structure but has a thiazole ring instead of a thian-4-amine moiety.
4-(4-bromophenyl)-thiazol-2-amine: Another related compound with a thiazole ring and a bromine atom at the 4-position.
Uniqueness: N-(4-bromo-3-methylphenyl)thian-4-amine is unique due to the presence of the thian-4-amine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields.
Eigenschaften
Molekularformel |
C12H16BrNS |
|---|---|
Molekulargewicht |
286.23 g/mol |
IUPAC-Name |
N-(4-bromo-3-methylphenyl)thian-4-amine |
InChI |
InChI=1S/C12H16BrNS/c1-9-8-11(2-3-12(9)13)14-10-4-6-15-7-5-10/h2-3,8,10,14H,4-7H2,1H3 |
InChI-Schlüssel |
RYBQQIRJKKEVNM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)NC2CCSCC2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


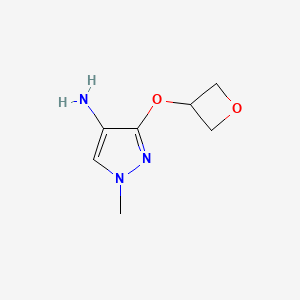
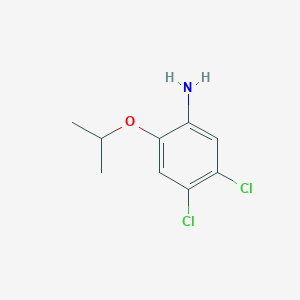
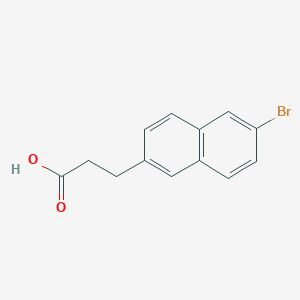
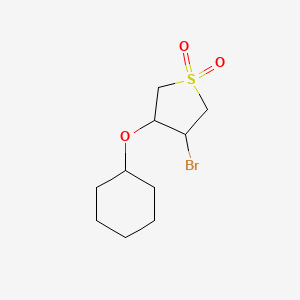
![2-Cyclopropylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13315365.png)
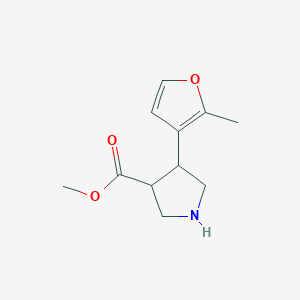
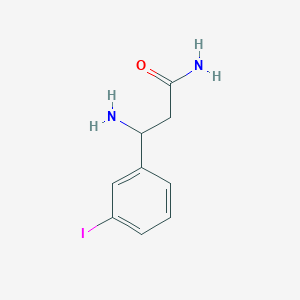

![5-(4-Chloro-benzyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B13315400.png)
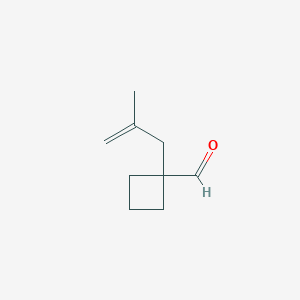
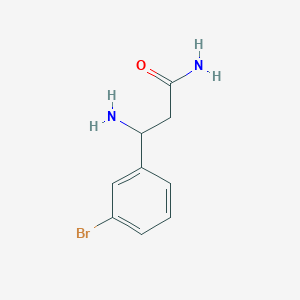
![2-[4-(Aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B13315416.png)

